molecular formula C13H15N3OS B1269681 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 334497-08-4

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269681
CAS No.: 334497-08-4
M. Wt: 261.34 g/mol
InChI Key: NOHJFBRWEMJMOT-UHFFFAOYSA-N
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Description

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile .

Chemical Reactions Analysis

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in cell growth and proliferation, leading to the suppression of microbial and cancer cell growth. The thiol group can also interact with metal ions, forming complexes that exhibit unique biological and chemical properties .

Comparison with Similar Compounds

4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-5-7-11(8-6-10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJFBRWEMJMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354710
Record name 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334497-08-4
Record name 5-(4-Ethoxyphenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334497-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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